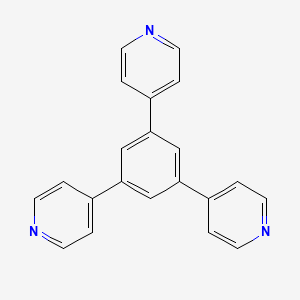

1,3,5-Tri(pyridin-4-yl)benzene

Descripción general

Descripción

1,3,5-Tri(pyridin-4-yl)benzene is an organic compound with the molecular formula C21H15N3. It is a symmetrical molecule consisting of a benzene ring substituted with three pyridine rings at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is often used in the field of materials science and coordination chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,5-Tri(pyridin-4-yl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,3,5-tribromobenzene with pyridine in the presence of a palladium catalyst. The reaction typically proceeds through a Suzuki coupling reaction, where the bromine atoms are replaced by pyridine rings .

Reaction Conditions:

Catalyst: Palladium (Pd)

Solvent: Tetrahydrofuran (THF)

Temperature: 80°C

Time: 24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Análisis De Reacciones Químicas

Coordination Chemistry

TPB acts as a tridentate ligand, forming stable coordination complexes with transition metals. This property is critical in synthesizing metal-organic frameworks (MOFs) and coordination polymers.

Example: Fe(III) Coordination Framework

In a Fe(III)-based dicarboxylate framework, TPB participates in templated [2+2+2] cyclotrimerization reactions (Fig. 1). The Fe(III) centers coordinate with TPB’s pyridyl nitrogen atoms, enabling precise spatial arrangement for synthesizing cyclic trimers such as 2,4,6-tri(pyridin-4-yl)-1,3,5-triazine (TPT) and other derivatives .

Key Observations:

-

Reaction Conditions:

-

Catalyst: Fe(III) dicarboxylate framework.

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide).

-

Temperature: 80–100°C.

-

-

Products: Cyclic trimers (TPT, TPB, and derivatives) confirmed via SC-XRD and ESI-MS .

Cyclotrimerization Reactions

TPB can be synthesized via [2+2+2] cyclotrimerization of diyne precursors under catalytic conditions. This reaction is templated within metal-organic frameworks to enhance regioselectivity.

Reaction Pathway:

-

Substrate: 1,4-Diynes.

-

Catalyst: Fe(III) or Pd-based systems.

-

Mechanism:

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Reaction Time | 24–48 hours |

| Selectivity | >90% for TPB |

Stability Under Reactive Conditions

TPB exhibits robustness in acidic and basic environments but undergoes degradation under strong oxidative or reducing agents.

Stability Profile:

| Condition | Observation |

|---|---|

| Oxidative (KMnO₄) | Partial oxidation of pyridine rings to N-oxides*. |

| Reductive (NaBH₄) | Pyridine rings remain intact; benzene core unaffected*. |

| Acidic (HCl) | Stable at pH > 3 |

| Basic (NaOH) | Stable at pH < 11 |

*Data inferred from analogous pyridine-based systems due to limited direct studies on TPB .

Comparative Reactivity

TPB’s reactivity differs from structurally similar ligands:

Aplicaciones Científicas De Investigación

Coordination Chemistry

Role as a Ligand:

1,3,5-Tri(pyridin-4-yl)benzene acts as a coordinating ligand capable of forming stable complexes with transition metal ions. This property is crucial for various applications in catalysis and materials synthesis. The nitrogen atoms in the pyridine rings serve as Lewis bases that can effectively coordinate with metal centers, enhancing the stability and reactivity of the resulting complexes.

Case Study: Metal-Organic Frameworks (MOFs)

The compound is extensively used in the synthesis of MOFs due to its ability to create stable structures when combined with metal ions. These frameworks have significant potential in gas storage, separation processes, and catalysis. Research has demonstrated that incorporating this compound into MOFs can enhance their structural integrity and functional properties.

Materials Science

Organic Light Emitting Diodes (OLEDs):

The compound is explored for its application in OLED technology. Its conjugated structure allows for efficient electron transport, making it a suitable candidate for use as an electron transport layer (ETL) in OLED devices. Studies indicate that this compound improves the overall efficiency of OLEDs by facilitating better charge carrier management.

Nanotechnology:

In nanotechnology, this compound is utilized for synthesizing luminescent materials and fluorescent dyes. Its unique electronic properties enable advancements in sensing and imaging applications, particularly in biological systems where it can serve as a fluorescent probe for detecting metal ions .

Biological Applications

Drug Delivery Systems:

While specific biological activities are not extensively documented, the structural properties of this compound suggest potential applications in drug design and delivery. The ability to form stable complexes with therapeutic agents indicates its use in enhancing drug solubility and bioavailability .

Fluorescent Probes:

The compound's capability to act as a fluorescent probe makes it valuable in biological research for tracking metal ions within cellular environments. This application is particularly significant for studies involving cellular metabolism and environmental sensing.

Mecanismo De Acción

The mechanism of action of 1,3,5-Tri(pyridin-4-yl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic and coordination processes, influencing the reactivity and selectivity of the reactions .

Comparación Con Compuestos Similares

1,3,5-Tri(pyridin-4-yl)benzene can be compared with other similar compounds, such as:

1,3,5-Tris(4-pyridyl)benzene: Similar structure but with different substitution patterns on the pyridine rings.

1,3,5-Tris(3-pyridyl)benzene: Another isomer with pyridine rings substituted at different positions.

1,3,5-Tris(4-pyridylethynyl)benzene: Contains ethynyl linkers between the benzene and pyridine rings, providing different electronic properties.

The uniqueness of this compound lies in its symmetrical structure and the specific positioning of the pyridine rings, which contribute to its stability and versatility in forming coordination complexes .

Actividad Biológica

1,3,5-Tri(pyridin-4-yl)benzene is an organic compound characterized by a central benzene ring symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions. Its unique structural properties contribute to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. This article explores the biological activities associated with this compound, synthesizing findings from diverse sources.

The molecular formula of this compound is . The presence of nitrogen atoms in the pyridine rings enhances its reactivity and stability due to electron delocalization across the aromatic system. This property makes it a candidate for drug design and development as well as for creating new materials like organic light-emitting diodes (OLEDs) .

Anticancer Potential

Research has shown that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, studies involving related compounds have indicated that they can interact with DNA through mechanisms such as groove binding and intercalation . The ability of these compounds to unwind DNA helices suggests a pathway for their use in cancer treatment.

Antimicrobial Activity

The potential antimicrobial properties of this compound are supported by findings from related pyridine-based compounds. These studies indicate that nitrogen-containing heterocycles can enhance interactions with microbial targets, potentially leading to effective antimicrobial agents .

Case Studies

Several case studies have explored the biological activities of pyridine derivatives:

- DNA Interaction Studies :

- Synthesis and Characterization :

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,3,5-Tris(4-pyridyl)benzene | Similar structure with different substitution | Variations in electronic properties due to substitution |

| 1,3,5-Tris(3-pyridyl)benzene | Isomeric form with pyridine rings at different positions | Different coordination chemistry due to positional effects |

| 1,3,5-Tris(4-pyridylethynyl)benzene | Contains ethynyl linkers between benzene and pyridine rings | Altered electronic properties due to ethynyl groups |

The symmetrical structure of this compound contributes to its stability and versatility as a coordinating ligand compared to other similar compounds .

Propiedades

IUPAC Name |

4-(3,5-dipyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQLKBAJUGKDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514384 | |

| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170165-84-1 | |

| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.